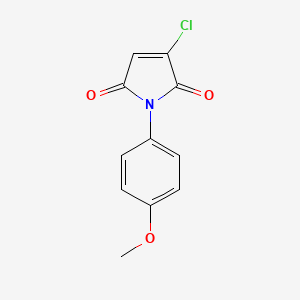
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is a complex organic compound with a unique structure that includes an acetyl group, a hydroxycyclohexyl group, and an undec-10-ynoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use undec-10-ynoic acid as the starting material. The synthesis involves the following steps:
Hydroxycyclohexylation: The hydroxycyclohexyl group can be introduced through a reaction with cyclohexanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and hydroxycyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undec-10-ynoic acid: Shares the undec-10-ynoic acid backbone but lacks the acetyl and hydroxycyclohexyl groups.
Cyclohexanol derivatives: Compounds with similar hydroxycyclohexyl groups but different backbones.
Uniqueness
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54315-47-8 |
|---|---|
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
8-acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid |
InChI |
InChI=1S/C19H30O4/c1-16(20)17(10-5-2-3-6-12-18(21)22)11-9-15-19(23)13-7-4-8-14-19/h17,23H,2-8,10-14H2,1H3,(H,21,22) |
InChI-Schlüssel |
YNQPTZCSHMVCDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCCCCCC(=O)O)CC#CC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)





![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)

![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
